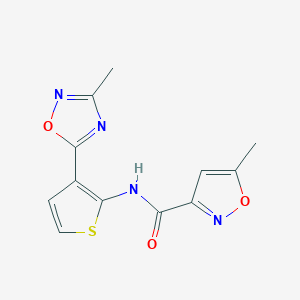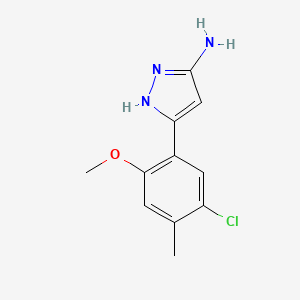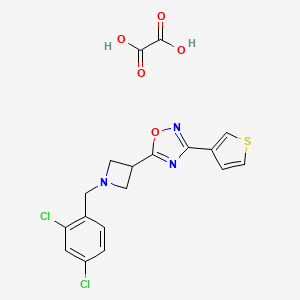![molecular formula C26H28N4O4 B2361668 N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2,3-dimethylphenyl)urea CAS No. 1226449-45-1](/img/structure/B2361668.png)
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2,3-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole derivatives are a class of compounds that have a wide range of biological activities. They are known to exhibit significant hypoglycemic effects and are used in the therapy of type-2 diabetes . They are also used as allosteric activators of human glucokinase .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position . The reaction is usually carried out using an oxidation agent in a mixture of solvents under mild conditions .Molecular Structure Analysis
Benzimidazole derivatives are planar molecules. The benzimidazole core of these molecules is planar and the molecules are stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis
Benzimidazole derivatives are known to be strong electron donor molecules . They can be used for n-type doping and show conductivity .Physical And Chemical Properties Analysis
Benzimidazole is a white crystal . The physical and chemical properties of a specific benzimidazole derivative would depend on the substituents attached to the benzimidazole core.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing the imidazole ring, such as benzimidazole derivatives, have been reported to exhibit a broad range of antimicrobial activities. This includes antibacterial, antifungal, and antiprotozoal effects. The presence of the imidazole ring can interfere with the biosynthesis of nucleic acids and proteins in microorganisms, making it a potent component in the development of new antimicrobial agents .
Anticancer Properties
Benzimidazole derivatives have shown promise in anticancer research due to their ability to interact with DNA and disrupt cell division. They can act as inhibitors of various enzymes that are crucial for cancer cell proliferation, such as topoisomerases and kinases. This makes them valuable leads in the design of novel anticancer drugs .
Antidiabetic Activity
The benzimidazole nucleus is a key feature in molecules designed to activate glucokinase, an enzyme involved in glucose metabolism. Allosteric activators of glucokinase have significant hypoglycemic effects and are being explored for the treatment of type-2 diabetes. Compounds with this structure could serve as a starting point for developing new antidiabetic medications .
Antioxidant Potential
Benzimidazole derivatives have demonstrated antioxidant potential by scavenging free radicals and protecting cells from oxidative stress. This activity is beneficial in preventing oxidative damage to biomolecules and is relevant in the context of diseases where oxidative stress plays a role .
Zukünftige Richtungen
Benzimidazole derivatives are a focus of research due to their wide range of biological activities. Scientists are aiming at designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level . These compounds could potentially be used as single drugs with improved safety .
Eigenschaften
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-4-34-20-6-7-22-21(14-20)25(18(15-27)16-28-22)30-11-9-17(10-12-30)26(31)29-19-5-8-23(32-2)24(13-19)33-3/h5-8,13-14,16-17H,4,9-12H2,1-3H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAKQNNQUGCHEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)


![3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2361590.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2361594.png)



![1-(3-Chloro-4-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2361601.png)

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2361606.png)
![N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
